![molecular formula C22H26N2O5S B2562892 methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448074-59-6](/img/structure/B2562892.png)
methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
- SM coupling involves the combination of chemically differentiated fragments using a palladium catalyst. The compound’s boron group participates in the transmetalation step, transferring from boron to palladium, leading to the formation of new Pd–C bonds .
- These derivatives were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
- These compounds were synthesized and evaluated for their biological activity. Further studies explored their physico-chemical properties and potential applications .
Suzuki–Miyaura Coupling
Anti-Inflammatory Activity
Valine-Derived Compounds with 4-[(4-Chlorophenyl)sulfonyl]phenyl Moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in carbon-carbon bond formation .
Mode of Action
It’s likely that it interacts with its targets through a radical approach, similar to other organoboron compounds .
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been known to undergo protodeboronation, a process that could potentially impact their bioavailability .
Result of Action
Related compounds have shown antimicrobial and anti-inflammatory activities .
Action Environment
The stability of similar organoboron compounds has been known to be affected by air and moisture .
properties
IUPAC Name |
methyl 7-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(2)30(27,28)20-8-4-16(5-9-20)12-21(25)23-19-7-6-17-10-11-24(22(26)29-3)14-18(17)13-19/h4-9,13,15H,10-12,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSEOVJMJHJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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